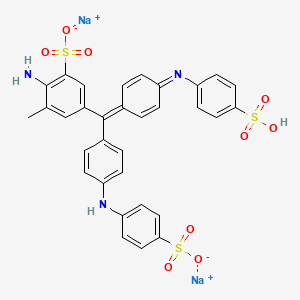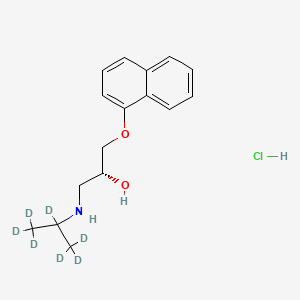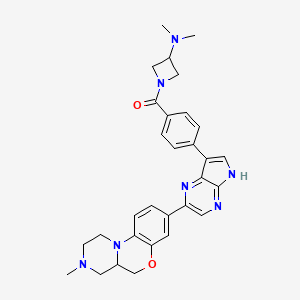
Bace1-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bace1-IN-9 is a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibiting BACE1 is considered a promising therapeutic approach for the treatment of Alzheimer’s disease, as it can potentially reduce the formation of amyloid plaques in the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures while maintaining high purity and yield. This involves optimizing reaction conditions, using large-scale reactors, and employing purification techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bace1-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Applications De Recherche Scientifique
Bace1-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-β production.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BACE1 in neuronal function and neurodegeneration.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors .
Mécanisme D'action
Bace1-IN-9 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This prevents the cleavage of amyloid precursor protein (APP) and reduces the production of amyloid-β peptides. The molecular targets of this compound include the catalytic aspartyl residues in the active site of BACE1. The inhibition of BACE1 disrupts the amyloidogenic pathway, which is responsible for the formation of amyloid plaques in the brain .
Comparaison Avec Des Composés Similaires
Bace1-IN-9 is compared with other BACE1 inhibitors, such as:
Verubecestat: Another potent BACE1 inhibitor that has been investigated in clinical trials for Alzheimer’s disease.
Lanabecestat: A BACE1 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Atabecestat: Known for its high selectivity and potency against BACE1
This compound is unique due to its specific binding affinity and inhibitory potency, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H45N5O9 |
|---|---|
Poids moléculaire |
619.7 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1 |
Clé InChI |
CSSIDGWPXKPAPN-JTSDAKNZSA-N |
SMILES isomérique |
CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O |
SMILES canonique |
CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
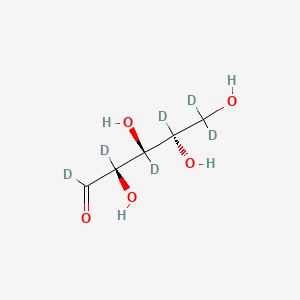

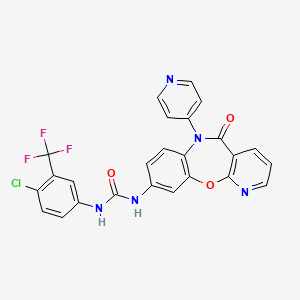



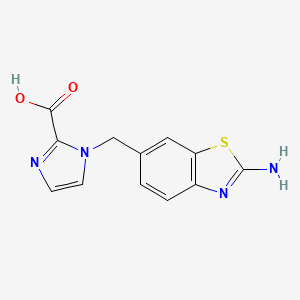

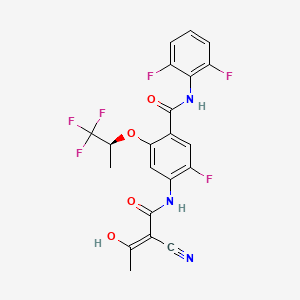
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
